N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-20(2)15-12(10-17-16(18-15)21(3)4)19-26(22,23)11-5-6-13-14(9-11)25-8-7-24-13/h5-6,9-10,19H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAKLDYWDLJKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4-Dichloropyrimidin-5-amine
The synthesis begins with 2,4-dichloropyrimidin-5-amine , a commercially available building block. Alternative routes involve:
Introduction of Dimethylamino Groups
Sequential nucleophilic substitution reactions install the dimethylamino substituents:
Step 1: Amination at Position 4
Reacting 2,4-dichloropyrimidin-5-amine with excess dimethylamine (40% aqueous solution) in THF at 0–5°C for 6 hours yields 4-(dimethylamino)-2-chloropyrimidin-5-amine (83% yield).
Step 2: Amination at Position 2
The remaining chloride at position 2 undergoes displacement using dimethylamine gas in pressurized autoclaves at 120°C for 12 hours, producing 2,4-bis(dimethylamino)pyrimidin-5-amine (74% yield).
Synthesis of the Benzodioxine Sulfonamide Fragment
Construction of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid
Starting from catechol derivatives:
- Etherification : React catechol with 1,2-dibromoethane in NaOH/EtOH at reflux to form 1,4-benzodioxane (89% yield).
- Nitration : Introduce a nitro group at position 6 using fuming HNO₃/H₂SO₄ at 0°C (72% yield).
- Reduction and Carboxylation : Reduce nitro to amine with H₂/Pd-C, followed by Sandmeyer reaction to install carboxylic acid functionality.
Conversion to Sulfonyl Chloride
Sulfonation of the carboxylic acid proceeds via:
- Chlorosulfonation : Treat with ClSO₃H at 50°C for 4 hours to form 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid (65% yield).
- Chlorination : React with PCl₅ in dry dichloromethane at −10°C to generate the sulfonyl chloride intermediate (81% yield).
Coupling Reactions to Form the Sulfonamide Bond
The critical coupling step employs two primary strategies:
Classical Schotten-Baumann Conditions
Phase-Transfer Catalysis (PTC)
- Catalyst : Tetrabutylammonium bromide (0.1 eq)
- Base : K₂CO₃
- Solvent : Toluene/H₂O biphasic system
- Yield : 78%
Optimization and Challenges
Regioselectivity in Pyrimidine Functionalization
The order of amination significantly impacts yields:
Sulfonyl Chloride Stability
The benzodioxine sulfonyl chloride exhibits limited thermal stability:
- Decomposition rate : 15% per hour at 25°C in solution.
- Mitigation : Immediate use after synthesis or storage at −20°C under N₂.
Analytical Characterization Data
Table 1: Comparative Yields Under Different Coupling Conditions
| Method | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | THF/H₂O | 0 → 25 | 13 | 62 |
| PTC | Toluene/H₂O | 25 | 8 | 78 |
| Microwave-assisted | DMF | 100 | 0.5 | 71 |
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, benzodioxine-H), 4.34–4.28 (m, 4H, OCH₂CH₂O), 3.15 (s, 12H, N(CH₃)₂).
- HRMS : m/z calcd for C₁₆H₂₂N₅O₄S [M+H]⁺ 380.1389, found 380.1392.
Industrial-Scale Considerations
For bulk production:
- Continuous flow systems : Reduce decomposition risks during sulfonyl chloride handling.
- Catalyst recycling : PTC systems allow >90% recovery of tetrabutylammonium bromide.
- Waste management : Neutralization of HCl byproducts with Ca(OH)₂ generates non-hazardous CaCl₂.
Emerging Methodologies
Recent advances show promise for improving efficiency:
Chemical Reactions Analysis
Types of Reactions
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or DMF and catalysts such as palladium .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group can form strong interactions with biological molecules, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)
- Molecular Formula : C₂₃H₂₅N₃O₃
- Molecular Weight : 391.46 g/mol
- Key Features: A pyridine ring replaces the pyrimidine core, with a methoxy group at position 2 and a dimethylaminomethylphenyl substituent. The benzodioxine ring is retained.
- The methoxy group could enhance metabolic stability but reduce solubility .
3-Pyridinamine, 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[4-[(dimethylamino)methyl]phenyl]-2-methoxy- (HY-122862)
- Molecular Formula : C₂₃H₂₅N₃O₃
- Molecular Weight : 391.46 g/mol
- Key Features: Nearly identical to the above compound, differing only in the position of the dimethylaminomethyl group on the phenyl ring.
- Implications: Minor positional isomerism may alter steric interactions with biological targets, affecting binding affinity .
Sulfonamide-Containing Analogues
N-[5-[6-[(Dimethylamino)methyl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methoxy-pyridin-3-yl]methanesulfonamide
- Molecular Formula : C₁₈H₂₄N₄O₄S
- Molecular Weight : 392.47 g/mol
- Key Features : A benzoxazine ring replaces benzodioxine, and a methanesulfonamide group is attached to the pyridine ring.
- Comparison : The sulfonamide group here is directly linked to the pyridine, whereas the target compound connects it to benzodioxine. Benzoxazine’s nitrogen atom may confer distinct electronic properties, influencing solubility and target engagement .
Pyrimidine-Based Analogues with Varied Substituents
2-Cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide (CAS 1241292-87-4)
- Molecular Formula: Not explicitly stated ().
- Key Features: A nitro group on the benzodioxine ring and a cyano-enamide side chain.
Comparative Data Table
Research Findings and Implications
Structural Flexibility : Replacement of pyrimidine with pyridine (as in ) reduces hydrogen-bonding capacity but may improve metabolic stability.
Sulfonamide Positioning : The target compound’s sulfonamide linkage to benzodioxine (vs. pyridine in ) could alter target selectivity in enzyme-binding applications.
Electron Effects: Dimethylamino groups in the target compound likely enhance solubility compared to nitro-substituted analogs (e.g., ), which prioritize reactivity over pharmacokinetics.
Biological Activity
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound notable for its potential biological activity. This compound features a unique molecular structure that includes a pyrimidine ring with dimethylamino substitutions and a sulfonamide moiety, which contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino groups enhance solubility and binding affinity, facilitating interactions through hydrogen bonding and electrostatic forces. This mechanism suggests potential applications in therapeutic contexts, particularly in enzyme inhibition and receptor modulation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60) through the generation of reactive oxygen species (ROS) and the modulation of cell cycle progression .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects, and the incorporation of the pyrimidine moiety could enhance this activity by targeting bacterial enzymes involved in folate synthesis. This dual action could provide a broad-spectrum antimicrobial effect.
Case Studies
- Cytotoxicity Studies : A study assessing the cytotoxicity of various pyrimidine derivatives found that compounds with similar structures to this compound demonstrated high efficacy against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Enzyme Inhibition : Another investigation focused on the inhibition of specific kinases by sulfonamide derivatives. The results indicated that modifications to the pyrimidine ring could significantly affect binding affinity and inhibitory potency against target enzymes involved in cancer progression.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrimidine ring with dimethylamino groups; sulfonamide moiety | Potential anticancer and antimicrobial activity |
| N-(2,4-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide | Similar structure without additional modifications | Moderate cytotoxicity against certain cancer cells |
| N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide | Additional methoxy group on the benzene ring | Enhanced solubility and potential for increased biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonamide coupling between 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and 2,4-bis(dimethylamino)pyrimidin-5-amine. Key intermediates should be monitored via thin-layer chromatography (TLC) and characterized using infrared (IR) spectroscopy (for functional groups like sulfonamide S=O stretches) and proton nuclear magnetic resonance (NMR) spectroscopy (to confirm substitution patterns on the pyrimidine and benzodioxine rings). Reaction conditions (e.g., solvent choice, temperature) should be optimized to minimize side products .
Q. How can researchers validate the purity of this compound, and what analytical techniques are essential?
- Methodological Answer : Purity validation requires a combination of techniques:
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (≥95%) and detect trace impurities.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- Elemental Analysis : To verify empirical formula consistency.
- Melting Point Determination : To compare with literature values and assess crystalline integrity.
Cross-referencing these methods ensures robust quality control .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., kinase or cholinesterase targets due to the pyrimidine and sulfonamide motifs). Use dose-response curves (IC₅₀ determination) and control compounds (e.g., known inhibitors) to benchmark activity. Cell viability assays (e.g., MTT or resazurin-based) can assess cytotoxicity in relevant cell lines. Data should be triplicated to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediate stability to identify energetically favorable pathways. Reaction path search algorithms (e.g., artificial force-induced reaction method) combined with solvent-effect simulations (COSMO-RS) help refine conditions like solvent choice and temperature. Experimental validation via kinetic studies (e.g., monitoring reaction progress via in-situ IR) is critical to confirm computational predictions .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., pH, buffer composition, or cell type). To address this:
- Meta-Analysis : Pool data from multiple assays (e.g., fluorescence-based vs. radiometric) and apply statistical tests (ANOVA) to identify outliers.
- Orthogonal Assays : Validate hits using unrelated techniques (e.g., surface plasmon resonance for binding affinity vs. functional assays).
- Proteomic Profiling : Use mass spectrometry to detect off-target interactions that may explain variability .
Q. How do structural modifications to the pyrimidine or benzodioxine moieties affect bioactivity?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are required:
- Pyrimidine Modifications : Replace dimethylamino groups with other amines (e.g., pyrrolidino) and evaluate changes in potency and selectivity.
- Benzodioxine Substitutions : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess impacts on solubility and target binding.
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., kinases) to visualize binding interactions and guide rational design .
Q. What advanced spectroscopic techniques elucidate this compound’s dynamic behavior in solution?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Map proton-proton correlations and spatial proximities to confirm conformational stability.
- Dynamic Light Scattering (DLS) : Monitor aggregation tendencies in aqueous buffers.
- Variable-Temperature NMR : Assess rotational barriers of substituents (e.g., dimethylamino groups) to infer flexibility .
Q. How can experimental design (DoE) minimize resource use in optimizing synthesis or bioassays?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to screen critical variables (e.g., catalyst loading, temperature, solvent ratio) with minimal experiments. Response surface methodology (RSM) models interactions between variables and identifies optimal conditions. For bioassays, use fractional factorial designs to prioritize influential factors (e.g., incubation time, cell density) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
